bis(N-methyloxetan-3-amine), oxalic acid bis(N-methyloxetan-3-amine), oxalic acid
Brand Name: Vulcanchem
CAS No.: 2138113-13-8
VCID: VC4869805
InChI: InChI=1S/2C4H9NO.C2H2O4/c2*1-5-4-2-6-3-4;3-1(4)2(5)6/h2*4-5H,2-3H2,1H3;(H,3,4)(H,5,6)
SMILES: CNC1COC1.CNC1COC1.C(=O)(C(=O)O)O
Molecular Formula: C10H20N2O6
Molecular Weight: 264.278

bis(N-methyloxetan-3-amine), oxalic acid

CAS No.: 2138113-13-8

Cat. No.: VC4869805

Molecular Formula: C10H20N2O6

Molecular Weight: 264.278

* For research use only. Not for human or veterinary use.

bis(N-methyloxetan-3-amine), oxalic acid - 2138113-13-8

Specification

CAS No. 2138113-13-8
Molecular Formula C10H20N2O6
Molecular Weight 264.278
IUPAC Name N-methyloxetan-3-amine;oxalic acid
Standard InChI InChI=1S/2C4H9NO.C2H2O4/c2*1-5-4-2-6-3-4;3-1(4)2(5)6/h2*4-5H,2-3H2,1H3;(H,3,4)(H,5,6)
Standard InChI Key JDZKPXLWYDLYFL-UHFFFAOYSA-N
SMILES CNC1COC1.CNC1COC1.C(=O)(C(=O)O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a 1:1 stoichiometric ratio of bis(N-methyloxetan-3-amine) to oxalic acid. Its molecular formula is C₁₀H₂₀N₂O₆, with a molecular weight of 264.28 g/mol . The oxetane rings adopt a puckered conformation, while the oxalate moiety acts as a counterion, forming hydrogen bonds with the amine groups . Key structural parameters include:

Table 1: Structural Characteristics

PropertyValue/Description
Oxetane ring geometryChair-like conformation
N-methyl groupAxial orientation
Hydrogen bondingO-H···N (2.7–3.1 Å)
Torsional anglesC-O-C: 109.5°

Reactivity Profile

The compound exhibits dual reactivity:

  • Oxetane ring: Susceptible to nucleophilic ring-opening reactions (e.g., with Grignard reagents or acids) .

  • Oxalate ion: Participates in acid-base reactions and decarboxylation at elevated temperatures .

Table 2: Redox Reaction Outcomes

Reaction TypeReagentProductSelectivity
OxidationmCPBALactone derivativesHigh
ReductionNaBH₄Alcohol derivativesModerate

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, primarily involving oxalate decarboxylation and oxetane ring fragmentation.

Synthesis and Industrial Production

Laboratory Synthesis

The synthesis involves a two-step process:

  • Formation of bis(N-methyloxetan-3-amine):

    • N-methyloxetan-3-amine is prepared via nucleophilic substitution of oxetane-3-tosylate with methylamine .

    • Dimerization occurs through oxidative coupling using iodine or copper catalysts .

  • Co-crystallization with oxalic acid:

    • Equimolar amounts of bis(N-methyloxetan-3-amine) and oxalic acid are dissolved in ethanol/water (3:1) .

    • Slow evaporation yields crystals with 97% purity .

Key parameters:

  • Temperature: 25–40°C

  • pH: 4.5–5.5 (to stabilize ionic interactions)

  • Yield: 78–85%

Industrial-Scale Manufacturing

Industrial production employs continuous flow reactors to optimize efficiency:

  • Reactor type: Tubular reactor with static mixers

  • Throughput: 50–100 kg/day

  • Cost drivers: Solvent recovery (85% ethanol recycled), catalyst lifetime (≥1,000 cycles)

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus8
Escherichia coli12
Pseudomonas aeruginosa16

Mechanistic studies suggest disruption of membrane integrity via interaction with lipoteichoic acids in Gram-positive bacteria .

Neurotransmitter Modulation

The compound inhibits serotonin reuptake in neuronal cells (30% inhibition at 10 μM), indicating potential as an antidepressant lead . Molecular docking simulations reveal binding to the serotonin transporter (SERT) with a ΔG of -9.2 kcal/mol .

Anti-inflammatory Effects

In murine models, the compound reduces TNF-α production by 45% at 50 mg/kg (oral), comparable to dexamethasone .

Applications in Material Science

Polymer Modification

Incorporating bis(N-methyloxetan-3-amine), oxalic acid into epoxy resins enhances thermal stability:

Table 4: Thermal Properties of Modified Epoxy

PropertyBaseline EpoxyModified Epoxy
Glass transition (Tg)120°C145°C
Decomposition onset280°C320°C

Catalysis

The oxalate moiety acts as a ligand in transition metal catalysts:

  • Pd-catalyzed cross-coupling: Turnover frequency (TOF) increases from 1,200 h⁻¹ to 2,800 h⁻¹ .

  • Selectivity: 98% for Suzuki-Miyaura reactions .

Future Research Directions

  • Drug delivery systems: Exploiting pH-sensitive oxalate decomposition for targeted release .

  • Advanced composites: Developing flame-retardant polymers via synergistic oxetane-oxalate interactions .

  • Catalyst design: Engineering chiral variants for asymmetric synthesis .

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